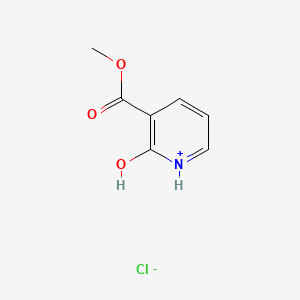
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13ClO2. It is a derivative of dioxolane, characterized by the presence of a chloromethyl group and three methyl groups attached to the dioxolane ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . The reaction involves the formation of a ketal, which is a common method for synthesizing dioxolane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
p-Toluene sulfonic acid is often used as a catalyst in the synthesis of dioxolane derivatives.Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dehydrochlorination results in the formation of 2,2-dimethyl-4-methylene-1,3-dioxolane .
科学的研究の応用
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the production of polymers and other advanced materials.
Chemical Industry: The compound is used as a reagent in various chemical processes and industrial applications.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane involves its reactivity with nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
類似化合物との比較
Similar Compounds
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: This compound is similar in structure but lacks one methyl group compared to 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane.
2-Chloromethyl-1,3-dioxolane: Another related compound with a similar dioxolane ring structure but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a chloromethyl group makes it a versatile intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)9-5-7(3,4-8)10-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUEBAUWKCJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)(C)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B8263682.png)

![1-tosyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8263704.png)










